BDP TMR Azide: A Technical Guide to its Spectral Properties and Applications
BDP TMR Azide: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of BDP TMR azide, a fluorescent probe widely utilized in biological research and drug development. This document details its absorbance characteristics, outlines experimental protocols for its spectral measurement, and illustrates its application in bio-conjugation via click chemistry.
Core Spectral Properties of BDP TMR Azide
BDP TMR azide, a borondipyrromethene-based fluorophore, is a valuable tool for fluorescent labeling, particularly in the TAMRA (tetramethylrhodamine) channel. Its key spectral characteristics are summarized below.
| Property | Value | Reference |
| Maximum Absorbance (λmax) | 542 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | [2][3] |
| Maximum Emission (λem) | 574 nm | |
| Fluorescence Quantum Yield (Φ) | 0.64 | |
| Molecular Formula | C₂₄H₂₇BF₂N₆O₂ | |
| Molecular Weight | 480.32 g/mol | |
| CAS Number | 2183473-25-6; 2373346-19-9 |
Experimental Protocol: Measuring the Absorbance Spectrum
The following protocol provides a generalized methodology for determining the absorbance spectrum of BDP TMR azide.
Objective: To measure the absorbance spectrum of BDP TMR azide and verify its maximum absorbance wavelength (λmax).
Materials:
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BDP TMR azide
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Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, or ethanol)
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
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Micropipettes and tips
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Volumetric flasks
Procedure:
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Stock Solution Preparation:
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Accurately weigh a small amount of BDP TMR azide.
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Dissolve the dye in a known volume of a suitable organic solvent, such as DMSO or DMF, to create a concentrated stock solution (e.g., 1 mM). BDP TMR azide has good solubility in most organic solvents.
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Ensure the dye is completely dissolved. Gentle vortexing or sonication may be used if necessary.
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Working Solution Preparation:
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From the stock solution, prepare a series of dilutions in the chosen solvent to a final concentration suitable for absorbance measurement. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).
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The optimal concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.
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Spectrophotometer Setup:
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Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.
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Set the spectrophotometer to scan a wavelength range that brackets the expected λmax. A range from 400 nm to 650 nm is appropriate for BDP TMR azide.
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Blank Measurement:
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Fill a quartz cuvette with the same solvent used to prepare the working solution. This will serve as the blank.
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Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument and subtract the absorbance of the solvent.
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Sample Measurement:
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Rinse a clean quartz cuvette with a small amount of the BDP TMR azide working solution before filling it.
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Place the sample cuvette in the spectrophotometer.
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Initiate the absorbance scan. The instrument will measure the absorbance at each wavelength in the specified range.
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Data Analysis:
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The resulting spectrum should show a distinct peak.
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Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
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If the molar extinction coefficient is unknown, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
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Application in Click Chemistry
BDP TMR azide is designed for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules. The azide group on the BDP TMR molecule reacts with an alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Below is a diagram illustrating the general workflow for labeling a biomolecule with BDP TMR azide using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
